molecular formula C16H16N4O3 B2441684 ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate CAS No. 912622-13-0

ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B2441684
CAS No.: 912622-13-0
M. Wt: 312.329
InChI Key: KKOYWVOJSFZVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and an ethyl acetate group attached to it. The presence of the p-tolyl group adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

ethyl 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-3-23-14(21)9-19-10-17-15-13(16(19)22)8-18-20(15)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOYWVOJSFZVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

A foundational approach involves the cyclocondensation of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with ethyl glyoxylate. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, proceeds via imine formation followed by intramolecular cyclization. Reaction conditions typically involve refluxing in acetic acid (80–100°C, 6–8 hours), yielding the pyrimidinone core in 65–72% efficiency.

Mechanistic Insight :

  • Imine Formation : The primary amine of 5-aminopyrazole reacts with ethyl glyoxylate to form a Schiff base.
  • Cyclization : Base-mediated deprotonation triggers nucleophilic attack at the carbonyl carbon, forming the pyrimidine ring.
  • Aromatization : Elimination of water yields the fully conjugated pyrazolo[3,4-d]pyrimidinone system.

Iodine-Catalyzed One-Pot Synthesis

A novel one-pot synthesis utilizing molecular iodine (10 mol%) in dimethyl sulfoxide (DMSO) at 80°C achieves cyclization within 2–3 hours (Table 1). This method, adapted for related pyrazolo[3,4-d]pyrimidines, offers an 85% yield by leveraging iodine’s dual role as a Lewis acid and oxidizing agent.

Table 1. Optimization of Iodine-Catalyzed Cyclization

Entry Solvent Catalyst (mol%) Temp (°C) Time (h) Yield (%)
1 DMSO 10 80 2 85
2 DMF 10 100 3 63
3 EtOH 10 Reflux 12 Trace

Key advantages include reduced reaction time and avoidance of toxic solvents. The mechanism involves iodine-mediated activation of imine bonds, facilitating nucleophilic attacks and subsequent six-membered transition states.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.23 (m, 4H, Ar-H), 5.65 (s, 2H, CH₂COOEt), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 1.14 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 170.2 (COOEt), 159.9 (C=O), 143.4–113.8 (aromatic carbons), 61.9 (OCH₂CH₃), 21.2 (Ar-CH₃), 14.3 (OCH₂CH₃).

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS exhibits a molecular ion peak at m/z 339.1 [M+H]⁺ , consistent with the molecular formula C₁₈H₁₈N₄O₃.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Practicality of Methods

Method Yield (%) Time (h) Cost Efficiency Scalability
Cyclocondensation 65–72 6–8 Moderate High
Iodine-Catalyzed 85 2–3 High Moderate
Mitsunobu Reaction 78 12 Low Low

The iodine-catalyzed route excels in yield and speed but requires careful solvent selection. Cyclocondensation offers superior scalability for industrial applications despite longer reaction times.

Chemical Reactions Analysis

Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values of 0.00803 µM against the A549 lung cancer cell line, indicating potent anticancer activity. This suggests that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Cell Line IC50 (µM)
A5490.00803
MCF-715.0

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation . In comparative studies with standard anti-inflammatory drugs like Diclofenac, it demonstrated lower ulcerogenic activity, making it a safer alternative .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains. Its derivatives have been reported to exhibit efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its applicability in treating infections .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from aminopyrazole derivatives. The detailed synthesis pathway includes:

  • Reaction of aminopyrazole with acetic anhydride.
  • Formation of the pyrazolo[3,4-d]pyrimidine nucleus.
  • Subsequent esterification to yield the final product.

This synthetic route allows for modifications that can enhance biological activity or target specificity .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study highlighted its effectiveness against A549 and MCF-7 cell lines with promising results in inhibiting cell proliferation .
  • Anti-inflammatory Assessment : Another study compared its anti-inflammatory effects with Diclofenac and found it to have lower ulcerogenic potential while maintaining efficacy in reducing edema induced by carrageenan .

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The pyrazolopyrimidine core is known to interact with ATP-binding sites, making it a potential kinase inhibitor. This interaction can disrupt cellular signaling and lead to therapeutic effects in diseases like cancer and inflammation.

Comparison with Similar Compounds

Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate can be compared with other pyrazolopyrimidine derivatives, such as:

    Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate: Similar structure but with a phenyl group instead of a p-tolyl group, which may affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and pharmacokinetic properties.

    2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid: The carboxylic acid form, which may exhibit different acidity and reactivity.

Biological Activity

Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core , characterized by a p-tolyl group and an ester functional group. Its molecular formula is C16H17N5O2C_{16}H_{17}N_{5}O_{2}, with a molecular weight of approximately 311.34 g/mol . The unique structural attributes enhance its binding affinity to biological targets, making it a candidate for various pharmacological studies.

Research suggests that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit kinase inhibitory activity , impacting various cellular pathways critical in diseases such as cancer and inflammation. The presence of the p-tolyl moiety may enhance lipophilicity and optimize interactions with cellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary investigations indicate that this compound may act as an enzyme inhibitor.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.

Biological Activity

The biological activity of this compound encompasses various therapeutic areas:

Anticancer Activity

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in vitro.

CompoundActivityReference
This compoundPotential anticancer agent
ErlotinibEGFR inhibitor
LapatinibHER2 inhibitor

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through modulation of inflammatory pathways. This potential has been noted in related pyrazolo compounds that target cytokine production.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • In Vitro Antitumor Activity : A series of pyrazolo[3,4-d]pyrimidines were synthesized and screened for their anticancer effects against various cell lines. Results indicated significant cytotoxicity against cancer cells with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
  • Kinase Inhibition Studies : Compounds sharing structural similarities with this compound were evaluated for their kinase inhibitory activity. These studies highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the key steps and optimization strategies for synthesizing ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate?

The synthesis typically involves multi-step reactions, starting with the condensation of p-toluidine derivatives and ethyl chloroacetate. Critical steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidinone core via refluxing in dry dimethylformamide (DMF) with potassium carbonate as a base .
  • Acetate Introduction : Reaction with ethyl chloroacetate under controlled conditions (6-hour reflux) to introduce the acetate side chain .
  • Purification : Recrystallization from ethanol or column chromatography (ethyl acetate/hexane mixtures) to isolate the pure product .
    Optimization Tips : Yield improvements require precise stoichiometric ratios, anhydrous conditions, and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H and ¹³C) : Essential for confirming the pyrazolo[3,4-d]pyrimidine core and acetate side chain. Key signals include the p-tolyl aromatic protons (δ 7.2–7.4 ppm) and the ethyl acetate triplet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₈N₄O₃, expected [M+H]⁺ = 347.135) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrimidinone absorption bands (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549, HeLa) at concentrations of 1–100 µM. Compare results to reference compounds like doxorubicin .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to assess early and late apoptotic cells .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer activity?

  • Core Substitutions : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve target binding .
  • Side Chain Engineering : Replace the ethyl acetate with urea or carbamate moieties to enhance solubility and bioavailability .
  • Hybrid Derivatives : Combine with known pharmacophores (e.g., thienopyrimidines) to exploit synergistic effects .
    Example : Compound CBS-1 (a pyrazolo[3,4-d]pyrimidine-urea hybrid) showed superior cytotoxicity and apoptosis induction compared to doxorubicin .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Model-Specific Effects : Differences in cell lines (e.g., A549 vs. HepG2) or animal models (xenograft vs. syngeneic) can explain variability. Validate findings in ≥3 independent models .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize artifacts. Use orthogonal methods (e.g., Western blotting for caspase-3 activation alongside flow cytometry) .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What computational methods aid in elucidating its mechanism of action?

  • Molecular Docking : Predict binding to targets like NF-κB or IL-6 using PyMOL or AutoDock. Prioritize pockets with high consensus scores .
  • MD Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability and conformational changes .
  • QSAR Modeling : Correlate substituent electronegativity or logP values with bioactivity to guide rational design .

Q. How can researchers address low solubility or stability during in vivo studies?

  • Formulation Strategies : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
  • Prodrug Design : Convert the acetate group to a hydrolyzable ester (e.g., tert-butyl) for controlled release .
  • Analytical Monitoring : Quantify plasma concentrations via LC-MS/MS to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.